Technical Guide: 5-Amino-3-methyl-1-p-tolylpyrazole
Technical Guide: 5-Amino-3-methyl-1-p-tolylpyrazole
This technical guide details the nomenclature, synthesis, and pharmaceutical significance of 5-Amino-3-methyl-1-p-tolylpyrazole (CAS: 62535-60-8), a privileged scaffold in medicinal chemistry.[1]
Nomenclature, Synthesis, and Medicinal Applications[1]
Nomenclature and Structural Analysis
The compound commonly known as "5-Amino-3-methyl-1-p-tolylpyrazole" is a substituted pyrazole derivative.[1] To derive its systematic IUPAC name, one must apply the priority rules for heterocyclic numbering and functional group seniority.
1.1 Systematic Derivation
-
Principal Functional Group: The molecule contains an amino group (
) and a pyrazole ring.[2][3] According to IUPAC seniority, the amine is the principal characteristic group, designated by the suffix -amine .[1] -
Parent Heterocycle Numbering: The pyrazole ring consists of two adjacent nitrogen atoms.[3]
-
Numbering starts at the nitrogen atom bearing the substituent (if non-H) to give the lowest locants to substituents.
-
The nitrogen attached to the aryl group is designated as position 1 .
-
Numbering proceeds toward the second nitrogen (position 2) and around the ring.
-
-
Substituent Placement:
-
Assembly: The substituents are listed alphabetically (methyl before methylphenyl is not strictly required if structure is clear, but "methyl" and "methylphenyl" are treated by complexity). However, the locants fix the name.
Official IUPAC Name: 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine [1]
1.2 Structural Data Table
| Property | Value |
| Common Name | 5-Amino-3-methyl-1-p-tolylpyrazole |
| Systematic Name | 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine |
| CAS Registry Number | 62535-60-8 |
| Molecular Formula | |
| Molecular Weight | 187.24 g/mol |
| Melting Point | 117.0 to 122.0 °C |
| SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)C)N |
Synthesis Protocol
The most robust synthetic route for 1-aryl-5-aminopyrazoles is the regioselective condensation of an arylhydrazine with a
2.1 Reaction Logic (Regioselectivity)
The reaction between 4-methylphenylhydrazine and 3-oxobutanenitrile (or 3-aminocrotononitrile) proceeds via a cyclocondensation.
-
Step 1: The terminal nitrogen (
) of the hydrazine is the most nucleophilic site. It attacks the most electrophilic carbon of the -ketonitrile (the ketone carbonyl). -
Step 2: Formation of a hydrazone intermediate.
-
Step 3: Intramolecular nucleophilic attack by the internal hydrazine nitrogen (bearing the aryl group) onto the nitrile carbon.
-
Step 4: Tautomerization to the aromatic 5-aminopyrazole.[1]
Note: If the internal nitrogen attacked the ketone first, the product would be a 3-aminopyrazole isomer, which is kinetically disfavored under standard conditions.[1]
2.2 Experimental Procedure
Reagents:
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methylphenylhydrazine hydrochloride (10 mmol) in Ethanol (20 mL).
-
Addition: Add 3-aminocrotononitrile (10 mmol) to the solution.
-
Catalysis: Add glacial acetic acid (1-2 mL) to catalyze the condensation.
-
Reflux: Heat the reaction mixture to reflux (
) for 3–5 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). -
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice/water (100 mL).
-
Neutralize with 10%
solution if necessary to precipitate the free base.
-
-
Purification:
-
Filter the resulting precipitate.
-
Recrystallize from Ethanol or an Ethanol/Water mixture to obtain 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine as off-white to yellow crystals.[1]
-
2.3 Mechanistic Pathway (Visualization)
Figure 1: Reaction pathway for the synthesis of 5-amino-1-arylpyrazoles via condensation of hydrazine and
Pharmaceutical Applications
The 5-amino-1-arylpyrazole scaffold is a "privileged structure" in drug discovery, serving as a core template for various kinase inhibitors and anti-inflammatory agents.[1]
3.1 Kinase Inhibition (p38 MAPK)
The 5-amino-pyrazole moiety functions as a critical hydrogen bond donor/acceptor system in the ATP-binding pocket of kinases.[1]
-
Mechanism: The
group at position 5 and the nitrogen of the pyrazole ring often form a bidentate hydrogen bonding motif with the "hinge region" of the kinase enzyme (e.g., p38 Mitogen-Activated Protein Kinase). -
Relevance: Derivatives of this compound are explored for treating rheumatoid arthritis and other inflammatory diseases by inhibiting cytokine production.
3.2 Synthetic Utility (Fused Heterocycles)
This compound serves as a precursor for synthesizing bicyclic systems such as pyrazolo[1,5-a]pyrimidines .[1]
-
Reaction: Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or enaminones.[1]
-
Result: Formation of the pyrazolo[1,5-a]pyrimidine core, which is bioisosteric with the purine ring system found in DNA/RNA, making these derivatives potent antimetabolites and anticancer agents.
3.3 Application Workflow
Figure 2: Strategic utility of the 5-amino-1-arylpyrazole scaffold in drug design and organic synthesis.
References
-
National Institute of Standards and Technology (NIST). 5-Amino-1-methyl-3-phenylpyrazole (Analogous Chemistry).[1] NIST Chemistry WebBook.[5] Available at: [Link]
-
PubChem. Compound Summary: 3-methyl-1-(4-methylphenyl)pyrazol-5-amine.[1][4] National Library of Medicine. Available at: [Link]
-
Marinozzi, M., et al. (2015).[1][11] N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry.[1][11] Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Fadda, A. A., et al. (2007).[1][12] Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines. Journal of the Chinese Chemical Society. Available at: [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SID 87562457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Amino-1-methyl-3-phenylpyrazole [webbook.nist.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
